molecular formula C12H10BrNO3 B146098 1-Acetyl-5-bromo-1H-indol-3-yl acetate CAS No. 33588-54-4

1-Acetyl-5-bromo-1H-indol-3-yl acetate

Cat. No. B146098
CAS RN: 33588-54-4
M. Wt: 296.12 g/mol
InChI Key: XJRIDJAGAYGJCK-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-1H-indol-3-yl acetate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The presence of the acetyl group at the 1-position and a bromo substituent at the 5-position on the indole ring can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications in synthesis and drug design.

Synthesis Analysis

The synthesis of indole derivatives such as 1-acetyl-1H-indol-3-yl acetate has been reported to be efficiently achieved through microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. The process involves the use of acetic anhydride and triethylamine as the base, followed by microwave irradiation, which provides the target compound in moderate yields . Although the specific synthesis of 1-acetyl-5-bromo-1H-indol-3-yl acetate is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis by incorporating a bromine substituent at the appropriate step in the reaction sequence.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1-acetyl-5-bromo-1H-indol-3-yl acetate, they do provide insights into the structural analysis of related compounds. For instance, the structural parameters of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate were determined using both experimental and theoretical methods, including X-ray crystallography and quantum chemical calculations . Similar techniques could be employed to elucidate the molecular structure of 1-acetyl-5-bromo-1H-indol-3-yl acetate, providing valuable information on bond lengths, angles, and the overall conformation of the molecule.

Chemical Reactions Analysis

The reactivity of indole derivatives is influenced by the substituents on the indole ring. The paper discussing 1-acetyl-2-bromo-3-indolinone, a related compound, highlights its utility as an intermediate in the synthesis of various azoloindoles, demonstrating the potential for brominated indoles to participate in heterocyclic compound formation . This suggests that 1-acetyl-5-bromo-1H-indol-3-yl acetate could also serve as a versatile intermediate in the synthesis of novel organic compounds, possibly with pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are crucial for their practical applications. Although the specific properties of 1-acetyl-5-bromo-1H-indol-3-yl acetate are not provided, related studies on indole compounds have employed spectroscopic techniques such as FT-IR, NMR, and UV-Vis to characterize these properties . Additionally, quantum chemical calculations can predict various properties, including electronic structure, NBO analysis, and MEP surface analysis, which are essential for understanding the reactivity and interaction of the compound with biological targets .

Scientific Research Applications

  • Microwave-Assisted Synthesis : A study by Parshotam et al. (2016) highlights an efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetate and its derivatives. This method involves cyclisation and decarboxylation of certain acids, leading to the synthesis of 1-acetyl-1H-indol-3-yl acetate in yields ranging from 34-71% (Parshotam, Brazier, Bovill, & Osborn, 2016).

  • Enantioselective Acetylation : Borowiecki et al. (2017) describe an enantioselective lipase-mediated acetylation of racemic indolic alcohols, including 1-acetyl-5-bromo-1H-indol-3-yl acetate, used to achieve both antipodes of N-(β-hydroxypropyl)indoles. This study emphasizes the influence of enzyme type and organic solvent on the enantioselectivity and conversion rates of these resolutions (Borowiecki, Dranka, & Ochal, 2017).

  • Biological Evaluation : Muralikrishna et al. (2014) focused on synthesizing, characterizing, and screening the biological activity of derivatives containing the 1-acetyl-5-bromo-1H-indol-3-yl acetate moiety. The study involves synthesizing Schiff base thiazole derivatives and testing their antimicrobial activity using the agar disc-diffusion method (Muralikrishna, Raveendrareddy, Ravindranath, & Rao, 2014).

  • Reactions and Biological Activity : Attaby et al. (2007) explored the synthesis, reactions, and biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives. They investigated the interaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde leading to derivatives with potential antimicrobial activity (Attaby, Ramla, & Gouda, 2007).

  • Photochemical Reactions : Celewicz (1995) studied the photochemical reactions of 5-bromocytosine derivatives with Nα-acetyl-L-tryptophan N-ethylamide, leading to the formation of unique photoproducts involving the indole ring. This research can contribute to understanding the chemical interactions under photochemical conditions (Celewicz, 1995).

Safety And Hazards

This compound may cause eye irritation, skin irritation, and irritation of the digestive tract. It may also cause respiratory tract irritation . The safety pictograms associated with it are GHS07, and the hazard statement is H302 .

Future Directions

The future directions for “1-Acetyl-5-bromo-1H-indol-3-yl acetate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

(1-acetyl-5-bromoindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRIDJAGAYGJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187292
Record name N-Acetyl-5-bromoindolyl acetate
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Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromo-1H-indol-3-yl acetate

CAS RN

33588-54-4
Record name 1-[3-(Acetyloxy)-5-bromo-1H-indol-1-yl]ethanone
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Record name N-Acetyl-5-bromoindolyl acetate
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Record name N-Acetyl-5-bromoindolyl acetate
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Record name N-acetyl-5-bromoindolyl acetate
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Record name N-ACETYL-5-BROMOINDOLYL ACETATE
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Synthesis routes and methods

Procedure details

2-(N-carboxymethylamino)-5-bromobenzoic acid (0.84 g, 3.4 mmol) and anhydrous sodium acetate (0.6 g, 7.3 mmol) were dissolved in 8 ml acetic anhydride. After stirred for 5 hours at 60° C., the reaction mixture was cooled down to room temperature. Sodium acetate was filtered off. The filtrate was evaporated, and the residue was dissolved in 100 ml ethyl acetate. 100 ml water and 20 ml saturated sodium bicarbonate were added to the solution, and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (50 ml×2). The combined organic phases were washed with saturated sodium bicarbonate (100 ml×2), dried and evaporated to obtain a white solid (1-acetyl-5-bromo-3-acetoxyindole) (1.3 g, 25.4%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Parshotam, JA Brazier, R Bovill… - Current Microwave …, 2016 - ingentaconnect.com
… Ring closure was then achieved using acetic anhydride and sodium acetate, and 1acetyl-5-bromo-1H-indol-3-yl acetate was obtained in an overall yield of 33%. In a further method, Lai …
Number of citations: 3 www.ingentaconnect.com

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